molecular formula C23H20N2O4 B4911252 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide CAS No. 5771-75-5

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide

Cat. No.: B4911252
CAS No.: 5771-75-5
M. Wt: 388.4 g/mol
InChI Key: OWFQTWPCMCXEMP-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the hydroxyphenyl and methoxybenzamide groups. Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinone derivatives, while substitution reactions can yield a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamides

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide group, in particular, enhances its solubility and bioavailability compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-14-4-11-21-19(12-14)25-23(29-21)18-13-16(7-10-20(18)26)24-22(27)15-5-8-17(28-2)9-6-15/h4-13,26H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFQTWPCMCXEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416635
Record name AC1NSN7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-75-5
Record name AC1NSN7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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